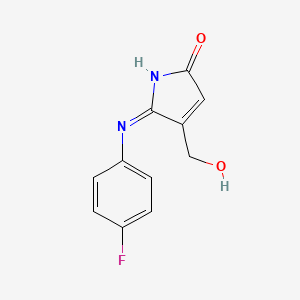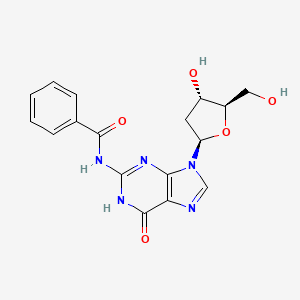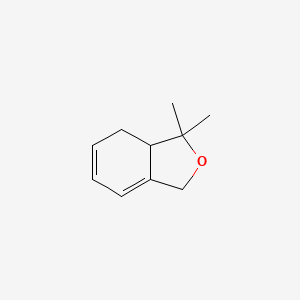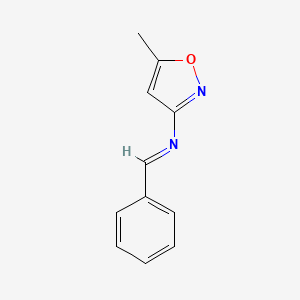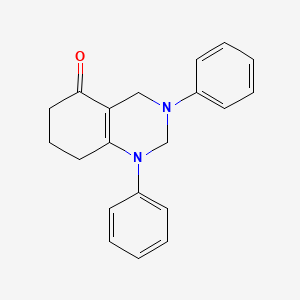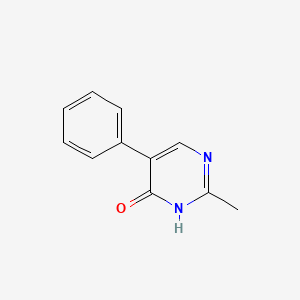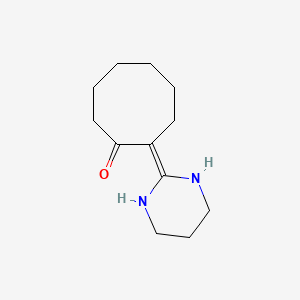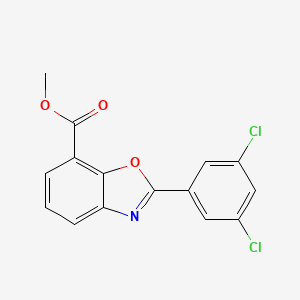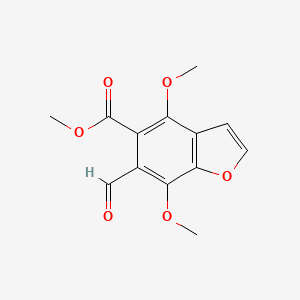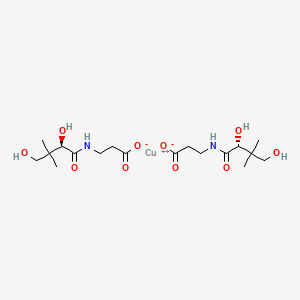
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid is an organic compound with the molecular formula C23H43NO4. This compound is characterized by a pyrrolidinone ring substituted with a butyl group, a hydroxyoctyl chain, and a heptanoic acid moiety. It has a molecular weight of 397.592 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multi-step organic reactions. The starting materials often include butylamine, octanal, and heptanoic acid. The key steps in the synthesis include:
Formation of the Pyrrolidinone Ring: This involves the cyclization of butylamine with octanal under acidic or basic conditions to form the pyrrolidinone ring.
Acylation: The final step involves the acylation of the pyrrolidinone derivative with heptanoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides, esters
Aplicaciones Científicas De Investigación
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(1-Butyl-4-(3-hydroxyhexyl)-2-oxopyrrolidin-3-yl)heptanoic acid
- 7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)pentanoic acid
Uniqueness
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
62311-17-5 |
|---|---|
Fórmula molecular |
C23H43NO4 |
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
7-[1-butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C23H43NO4/c1-3-5-9-12-20(25)16-15-19-18-24(17-6-4-2)23(28)21(19)13-10-7-8-11-14-22(26)27/h19-21,25H,3-18H2,1-2H3,(H,26,27) |
Clave InChI |
KXVXEQFCGKBPCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCC1CN(C(=O)C1CCCCCCC(=O)O)CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


